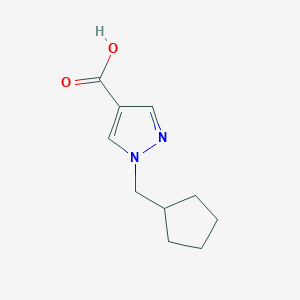

1-(cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid

Description

1-(Cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a cyclopentylmethyl substituent at the 1-position and a carboxylic acid group at the 4-position of the pyrazole ring. Pyrazole-based compounds are widely explored in medicinal and agrochemical research due to their structural versatility and bioactivity . This compound’s unique substitution pattern confers distinct physicochemical properties, such as moderate lipophilicity (logP ~1.5–2.0) and a molecular weight of 180.21 g/mol, which may influence its pharmacokinetic behavior .

Properties

IUPAC Name |

1-(cyclopentylmethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-10(14)9-5-11-12(7-9)6-8-3-1-2-4-8/h5,7-8H,1-4,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSIPURZKPZBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, and discusses relevant research findings, case studies, and structure-activity relationships.

Chemical Structure

The chemical structure of 1-(cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid features a pyrazole ring with a cyclopentylmethyl group and a carboxylic acid functional group. Its molecular formula is .

Synthesis

The compound can be synthesized through various chemical reactions, primarily starting from 1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde. Key reactions include:

- Oxidation : The aldehyde group is oxidized to form the carboxylic acid using agents like potassium permanganate or chromium trioxide.

- Reduction : The aldehyde can also be reduced to form alcohols using sodium borohydride or lithium aluminum hydride.

Table 1: Summary of Chemical Reactions

| Reaction Type | Reactants | Products |

|---|---|---|

| Oxidation | Aldehyde | Carboxylic Acid |

| Reduction | Aldehyde | Alcohol |

| Substitution | Pyrazole | Substituted Pyrazoles |

Antimicrobial Properties

Research has indicated that 1-(cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid exhibits antimicrobial activity . In various studies, it has shown effectiveness against several bacterial strains. For instance, a study demonstrated that derivatives of pyrazole compounds had significant inhibitory effects on pathogenic bacteria, suggesting that modifications in the structure could enhance this activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro assays revealed that it could inhibit the production of pro-inflammatory cytokines in cell lines stimulated by lipopolysaccharides (LPS). This mechanism suggests potential therapeutic applications in inflammatory diseases .

Case Studies

- Anticancer Activity : A study focused on the development of pyrazole derivatives for anticancer applications found that certain modifications to the pyrazole scaffold led to enhanced antiproliferative effects against cancer cell lines, indicating that 1-(cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid could serve as a lead compound for further development .

- Enzyme Inhibition : Another investigation explored the enzyme inhibition capabilities of pyrazole derivatives, highlighting the importance of specific substituents in enhancing binding affinity to target enzymes involved in cancer progression .

Structure-Activity Relationship (SAR)

The SAR studies indicate that substitutions on the pyrazole ring significantly affect biological activity. For example, compounds with electron-withdrawing groups at specific positions exhibited improved inhibitory activities against enzymes related to inflammation and cancer progression.

Table 2: Structure-Activity Relationships

| Compound | Substituent | Activity Level |

|---|---|---|

| Compound A | -NO2 (para) | High |

| Compound B | -Cl (meta) | Moderate |

| Compound C | -OCH3 (ortho) | Low |

Scientific Research Applications

While comprehensive data tables and case studies for the specific applications of "1-(cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid" are not available in the provided search results, the available literature does highlight relevant information regarding its properties, synthesis, and potential applications.

Synthesis and Chemical Reactions

1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde, a related compound, can be synthesized through the reaction of cyclopentylmethyl hydrazine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through a hydrazone intermediate, which cyclizes to form the pyrazole ring.

1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde can undergo several chemical reactions:

- Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide. The major product of this reaction is 1-(cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid.

- Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. The major product of this reaction is 1-(cyclopentylmethyl)-1H-pyrazole-4-methanol.

- Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Potential Applications

1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde and related pyrazole derivatives have several potential applications:

- Chemistry: They can be used as intermediates in the synthesis of more complex organic molecules.

- Biology: They can be investigated for potential biological activities, including antimicrobial and anti-inflammatory properties.

- Medicine: They can be explored as potential lead compounds for the development of new pharmaceuticals.

- Industry: They can be utilized in the production of specialty chemicals and materials.

1-(Cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid, which has a slightly different structure, is also studied for its potential biological activities, including enzyme inhibition and receptor binding. Research is ongoing to explore its potential as a therapeutic agent for various diseases, and it is used in the development of new materials and chemical processes.

Other pyrazole derivatives, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, have shown antifungal activity . Some compounds exhibit higher antifungal activity than boscalid and can form hydrogen bonds with TYR58 and TRP173 on SDH .

The mechanism of action of 1-(cyclopentylmethyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. This typically involves binding to active or allosteric sites on target proteins, leading to changes in their function.

Structural Information

1-(cyclopentylmethyl)-1h-pyrazole-4-carboxylic acid has the following structural information :

- Molecular Formula:

- SMILES: C1CCC(C1)CN2C=C(C=N2)C(=O)O

- InChI: InChI=1S/C10H14N2O2/c13-10(14)9-5-11-12(7-9)6-8-3-1-2-4-8/h5,7-8H,1-4,6H2,(H,13,14)

- InChIKey: JDSIPURZKPZBRK-UHFFFAOYSA-N

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 1-(Cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid | Cyclopentylmethyl | C₉H₁₂N₂O₂ | 180.21 | Moderate lipophilicity; potential for improved membrane permeability |

| 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid | Cyclobutylmethyl | C₉H₁₂N₂O₂ | 180.21 | Similar MW but smaller cycloalkyl group; reduced steric hindrance |

| 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid | Cyclopropylmethyl | C₈H₁₀N₂O₂ | 166.18 | Higher solubility due to smaller substituent; lower logP |

| 1-Methyl-1H-pyrazole-4-carboxylic acid | Methyl | C₅H₆N₂O₂ | 126.11 | Simple alkyl group; high purity available for research applications |

| 1-(2-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid | 2-Chlorobenzyl | C₁₁H₉ClN₂O₂ | 236.65 | Aromatic substitution; electron-withdrawing Cl may enhance acidity (pKa ~2.5–3.0) |

| 1-Cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid | Cyclopentyl, Methyl | C₁₀H₁₄N₂O₂ | 194.23 | Dual substituents; intermediate for sulfonylurea herbicides |

Key Observations :

- Cycloalkyl vs.

- Steric Effects : The cyclopentylmethyl group introduces greater steric bulk than cyclopropylmethyl, which may hinder enzymatic metabolism or receptor binding .

- Acidity : Electron-withdrawing groups (e.g., Cl in 2-chlorobenzyl derivative) lower the pKa of the carboxylic acid, increasing solubility in basic environments .

Antioxidant and Anti-inflammatory Activity

Pyrazole derivatives with electron-donating substituents (e.g., methoxy, methyl) exhibit enhanced antioxidant and anti-inflammatory activities. For example, 1-benzoyl-3-phenyl derivatives showed significant radical scavenging (IC₅₀ ~15–25 μM in DPPH assay) .

Preparation Methods

Cyclization Approach Using α,β-Unsaturated Esters and Hydrazines

One prevalent method involves the condensation of α,β-unsaturated esters bearing appropriate substituents with hydrazine derivatives to form the pyrazole ring, followed by hydrolysis to yield the carboxylic acid.

Step 1: Preparation of α-cyclopentylmethyl substituted β-ketoester or α,β-unsaturated ester

The cyclopentylmethyl moiety can be introduced via alkylation of suitable precursors or by using cyclopentylmethyl-substituted starting materials.

Step 2: Condensation with hydrazine

The ester reacts with hydrazine or substituted hydrazines under acidic or basic conditions, promoting cyclization to the pyrazole ring.

Step 3: Hydrolysis

The ester group is hydrolyzed under alkaline or acidic conditions to yield the carboxylic acid.

This approach benefits from the availability of starting materials and relatively mild reaction conditions.

Alkylation of Pyrazole Carboxylic Acid

Alternatively, the pyrazole-4-carboxylic acid core can be synthesized first, followed by selective N-alkylation with cyclopentylmethyl halides or sulfonates.

Step 1: Synthesis of 1H-pyrazole-4-carboxylic acid

This can be achieved via classical methods such as cyclization of hydrazines with 1,3-dicarbonyl compounds.

Step 2: N-Alkylation

Using cyclopentylmethyl bromide or chloride in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents (e.g., DMF), the nitrogen is alkylated to yield the target compound.

This method allows for late-stage functionalization and can provide good regioselectivity.

Reaction Conditions and Catalysts

Solvents: Common solvents include tetrahydrofuran (THF), dioxane, dichloromethane, and methanol depending on the step.

Temperature: Reactions are typically conducted at low to moderate temperatures (−30 °C to 80 °C) to control reaction rates and selectivity.

Catalysts: Acid or base catalysts are employed to promote cyclization or alkylation. For example, sodium iodide or potassium iodide can be used to catalyze condensation reactions, while bases like triethylamine or potassium carbonate facilitate alkylation.

pH Control: Acidification or basification is crucial during hydrolysis and crystallization steps to optimize yield and purity.

Purification Techniques

Recrystallization: The crude product is purified by recrystallization from mixtures of alcohols (methanol, ethanol, isopropanol) and water, typically in 35–65% alcohol content, to achieve high purity (>99.5%).

Extraction: Organic solvents such as dichloromethane are used to extract impurities before crystallization.

Filtration and Washing: Solid products are filtered and washed with cold solvents or water to remove residual impurities.

Comparative Data Table of Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature Range (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Cyclization with hydrazine | α,β-unsaturated ester + methylhydrazine | −30 to 0 | 75–85 | 90–95 | Use of sodium iodide catalyst improves yield |

| Hydrolysis of ester | NaOH or KOH aqueous solution | 0 to 25 | — | — | Converts ester to carboxylic acid |

| N-Alkylation | Cyclopentylmethyl halide + base | 20 to 80 | 70–90 | >98 | Polar aprotic solvents preferred |

| Recrystallization | Alcohol/water mixture | Ambient to 5 | — | >99.5 | Optimized solvent ratio critical for purity |

Research Findings and Optimization Insights

The use of catalytic iodide ions (e.g., sodium iodide) during condensation improves cyclization efficiency and reduces isomer formation, enhancing product purity.

Low temperature control during addition and cyclization steps minimizes side reactions and isomer generation.

Careful pH adjustment during hydrolysis and acidification steps promotes selective precipitation of the target acid, facilitating purification.

The choice of solvent system for recrystallization significantly affects final purity and yield; mixtures of alcohol and water are optimal.

Alkylation reactions benefit from polar aprotic solvents and mild bases to ensure regioselectivity and minimize over-alkylation.

Q & A

Q. What are the established synthetic routes for 1-(cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid, and what are their critical reaction conditions?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Cyclocondensation : Reacting ethyl acetoacetate with cyclopentylmethyl hydrazine derivatives to form the pyrazole ring.

- Oxidation : Converting intermediate esters to carboxylic acids via hydrolysis under basic conditions (e.g., NaOH/EtOH) .

Critical conditions include temperature control (60–80°C for cyclocondensation) and pH adjustments during hydrolysis to avoid side reactions. Yields depend on the purity of intermediates and solvent selection (e.g., DMF for polar intermediates) .

Q. How is this compound characterized structurally and spectroscopically?

Key characterization methods:

- NMR Spectroscopy : and NMR confirm substituent positions (e.g., cyclopentylmethyl at N1, carboxylic acid at C4).

- FT-IR : Peaks at ~1700 cm (C=O stretch) and 2500–3300 cm (broad O-H stretch) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 209) and fragmentation patterns validate the structure .

Lack of melting/boiling point data in literature necessitates experimental determination .

Q. What are the primary research applications of this compound?

| Field | Application |

|---|---|

| Pharmaceutical | Intermediate for kinase inhibitors or anti-inflammatory agents . |

| Agrochemical | Lead compound for herbicides due to heterocyclic bioactivity . |

| Material Science | Building block for functionalized polymers . |

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Catalyst Screening : Use Pd/C or Cu(I) catalysts to enhance cyclocondensation efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve intermediate stability .

- pH Control : Maintain pH 10–12 during hydrolysis to prevent decarboxylation .

Contradictions in reported yields (50–85%) suggest batch-specific variability; replicate trials are essential .

Q. How should discrepancies in spectral data be resolved?

Example: Discrepancies in NMR chemical shifts may arise from solvent effects (DMSO-d6 vs. CDCl3) or impurities. Mitigation strategies:

Q. What computational methods are suitable for studying its reactivity and interactions?

- DFT Calculations : Predict electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Molecular Docking : Simulate binding to biological targets (e.g., COX-2 enzyme) using AutoDock Vina .

- MD Simulations : Analyze stability in aqueous vs. lipid environments for drug delivery applications .

Q. How does the cyclopentylmethyl group influence its physicochemical properties?

- Lipophilicity : The cyclopentyl group increases logP compared to methyl or phenyl analogs, enhancing membrane permeability .

- Steric Effects : Bulky substituents may hinder interactions with flat binding pockets (e.g., ATP sites in kinases) .

Comparative studies with 1-(cyclobutylmethyl) analogs show reduced metabolic stability due to ring strain differences .

Methodological Guidance

Q. How to address solubility challenges in biological assays?

- Co-solvents : Use DMSO (≤5% v/v) for in vitro studies; avoid precipitation via sonication .

- pH Adjustment : Dissolve in alkaline buffers (pH 8–9) to deprotonate the carboxylic acid .

Q. What strategies validate its purity for pharmacological studies?

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Substituent Variation : Modify cyclopentylmethyl to isopropyl or benzyl groups to assess steric/electronic effects .

- Bioisosteres : Replace carboxylic acid with tetrazole or sulfonamide to compare potency .

- In Vivo Testing : Evaluate pharmacokinetics in rodent models for lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.